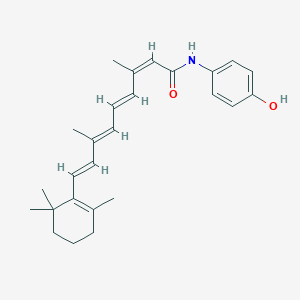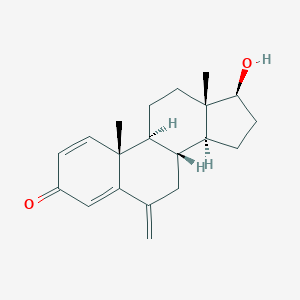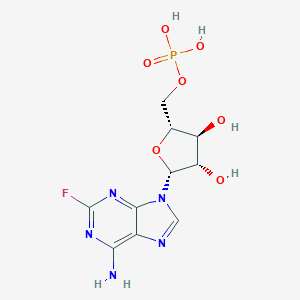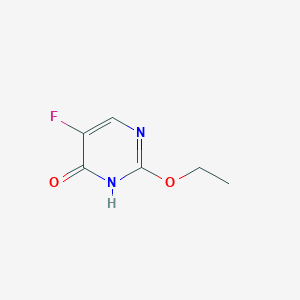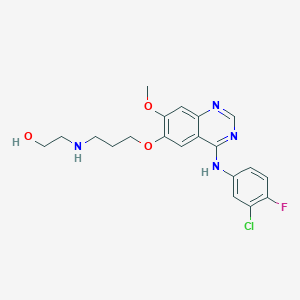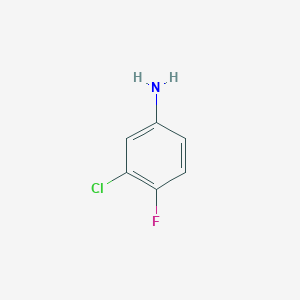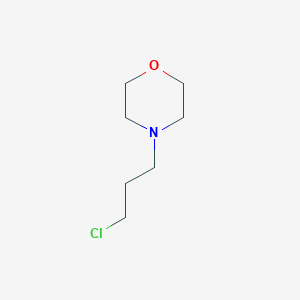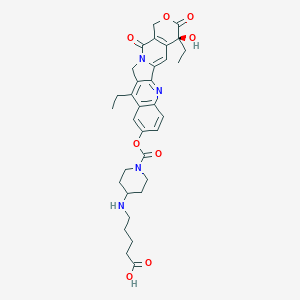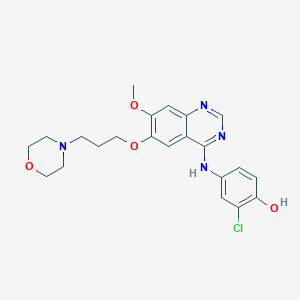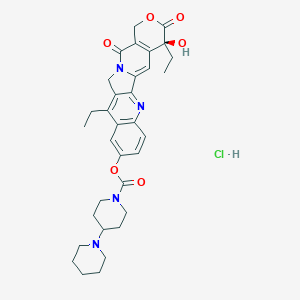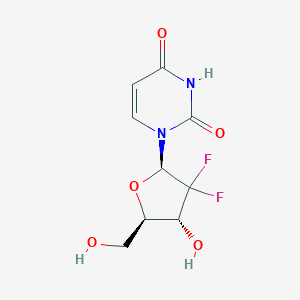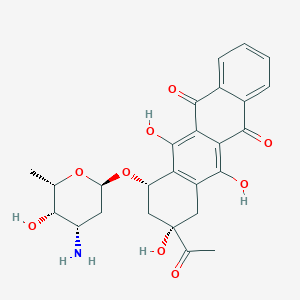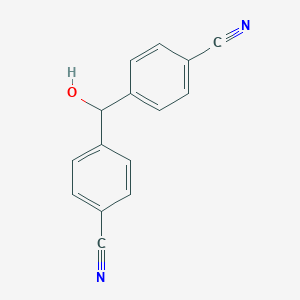![molecular formula C26H20ClFN4O2 B193487 6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine CAS No. 697299-82-4](/img/structure/B193487.png)
6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine
Übersicht
Beschreibung
The compound “6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine” is an organic molecule with the CAS Number 697299-82-4 . Its molecular formula is C26H20ClFN4O2 and it has a molecular weight of 474.91400 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C26H20ClFN4O2. It includes a furan ring substituted with an aminomethyl group, a quinazolin ring, and a phenyl ring substituted with a chloro and methoxy group .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available literature .Wissenschaftliche Forschungsanwendungen
Tosylate Salts of Anticancer Drug Lapatinib
Ravikumar, K. et al. (2013) investigated tosylate salts of the anticancer drug lapatinib, which shares structural similarities with the compound . Their study focused on the crystallization and characterization of lapatinib cation in distorted U-like conformations, elucidating the role of nonbonded interactions in the solid state, crucial for the physicochemical properties of drug products (Ravikumar et al., 2013).
Novel 4-Arylaminoquinazolines with Antitumor Activity
Zhang, Y. et al. (2019) designed and synthesized novel 4-arylaminoquinazoline derivatives, including a compound similar to the one , showing significant inhibitory effects against tumor cells. Their study highlighted the potential of these compounds as potent antitumor agents, particularly in inducing apoptosis and cell cycle arrest in cancer cells (Zhang et al., 2019).
Fluorine-Substituted Quinazolin-2-Amine Derivatives for Anti-Inflammatory Activity
Sun, Y. et al. (2019) synthesized fluorine-substituted benzo[h]quinazolin-2-amine derivatives, exploring their improved solubility and potential anti-inflammatory effects. The study provides insights into the structural modifications enhancing the biological activities of such compounds (Sun et al., 2019).
Quinazolines as Histamine H4 Receptor Inverse Agonists
Smits, R. et al. (2008) explored quinazoline-containing compounds as histamine H4 receptor inverse agonists. These compounds showed potential as dual-action ligands for both histamine H1 and H4 receptors, indicating therapeutic benefits in anti-inflammatory applications (Smits et al., 2008).
Synthesis of Gefitinib for Imaging EGFR Tyrosine Kinase
Holt, D. et al. (2006) synthesized [11C]gefitinib, an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), for imaging purposes. This study showcases the application of similar compounds in diagnostic imaging, particularly in positron emission tomography (PET) for cancer research (Holt et al., 2006).
Synthesis and Biological Activity of Quinazolinone-4-Ones
Kaur, H. et al. (2010) synthesized thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones, evaluating their antipsychotic and anticonvulsant activities. This research expands the understanding of quinazoline derivatives in neuropharmacology (Kaur et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)32-26-21-11-17(4-7-23(21)30-15-31-26)24-9-6-20(13-29)34-24/h1-12,15H,13-14,29H2,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHFMDSFFGTFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620660 | |
| Record name | 6-[5-(Aminomethyl)furan-2-yl]-N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine | |
CAS RN |
697299-82-4 | |
| Record name | N-Dealkylated lapatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697299824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[5-(Aminomethyl)furan-2-yl]-N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DEALKYLATED LAPATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MG3HT6C36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

